molecular formula C18H20ClN5O2 B14968951 N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B14968951
M. Wt: 373.8 g/mol
InChI Key: YETHRZCTPHFNIN-UHFFFAOYSA-N
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Description

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, chlorophenyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxy Groups: These groups are usually introduced via nucleophilic substitution reactions, where the appropriate chlorophenyl and methoxy reagents are reacted with the intermediate compounds.

    Final Assembly: The final step involves coupling the tetrazole ring with the chlorophenyl and methoxy-substituted benzylamine under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring with chlorophenyl and methoxy groups, which may confer specific properties not found in other similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C18H20ClN5O2/c1-3-24-22-18(21-23-24)20-11-14-6-9-16(17(10-14)25-2)26-12-13-4-7-15(19)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,20,22)

InChI Key

YETHRZCTPHFNIN-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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